

Comparing VB-111 efficacy with bevacizumab in brain cancer

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A Comparative Analysis of Ofranergene Obadenovec (VB-111) and Bevacizumab in Recurrent Glioblastoma

This guide provides a detailed comparison of the efficacy of ofranergene obadenovec (VB-111) in combination with bevacizumab versus bevacizumab monotherapy for the treatment of recurrent glioblastoma (rGBM), a highly aggressive form of brain cancer. The analysis is based on data from key clinical trials and preclinical studies, with a focus on quantitative outcomes, experimental methodologies, and mechanisms of action.

Introduction

Glioblastoma is characterized by its rapid growth and high vascularity, making anti-angiogenic therapies a key area of research.[1][2] Bevacizumab (Avastin®), a monoclonal antibody that targets vascular endothelial growth factor (VEGF), is a standard treatment for rGBM in the United States.[1][3] It functions by inhibiting tumor angiogenesis, thereby reducing the tumor's blood supply.[1][2][4]

Ofranergene obadenovec (VB-111) is a first-in-class anticancer gene therapy with a dual mechanism of action. It targets the tumor vasculature, leading to the apoptosis of angiogenic endothelial cells and subsequent tumor starvation.[3][5] Additionally, it is designed to induce a tumor-directed immune response.[3][6]

This guide will focus on the comparative efficacy of these two treatments, primarily drawing data from the pivotal Phase 3 GLOBE trial, which directly compared the combination of VB-111



and bevacizumab to bevacizumab monotherapy.[3][7][8]

Efficacy Data: A Tale of Two Trials

The clinical development of VB-111 in rGBM has yielded contrasting results between its Phase 2 and Phase 3 trials, largely attributed to differences in the treatment regimen.

Phase 3 GLOBE Trial: Upfront Combination Therapy

The GLOBE trial was a randomized, controlled, open-label study that evaluated the upfront combination of VB-111 with bevacizumab versus bevacizumab monotherapy in patients with rGBM.[3][8] The study did not meet its primary or secondary endpoints, showing no statistically significant improvement in overall survival (OS), progression-free survival (PFS), or objective response rate (ORR) for the combination therapy.[3][7][9]

Table 1: Efficacy Results from the Phase 3 GLOBE Trial[3][8][10][11]

Endpoint	VB-111 + Bevacizumab (n=128)	Bevacizumab Monotherapy (n=128)	Hazard Ratio (95% CI)	P-value
Median Overall Survival (OS)	6.8 months	7.9 months	1.20 (0.91–1.59)	0.19
Median Progression-Free Survival (PFS)	3.4 months	3.7 months	1.30 (1.03–1.75)	0.03
Objective Response Rate (ORR)	27.3%	21.9%	-	0.26
12-month OS Probability	25.3%	24.9%	-	-

Phase 2 Trial: The Priming Effect

In contrast to the Phase 3 trial, a preceding Phase 2 study demonstrated a significant survival benefit.[12][13] In this trial, patients were "primed" with VB-111 monotherapy, and bevacizumab



was added only upon disease progression.[3][9][14] This priming strategy was hypothesized to be crucial for the observed efficacy.

Table 2: Efficacy Results from the Phase 2 Trial (Primed Combination Group)[3][14][15]

Endpoint	VB-111 Primed + Bevacizumab	Historical Bevacizumab Monotherapy	Hazard Ratio (95% CI)	P-value
Median Overall Survival (OS)	414 days (approx. 13.8 months)	223 days (approx. 7.4 months)	0.48 (0.23–0.99)	0.043
Median Progression-Free Survival (PFS)	90 days (approx. 3 months)	60 days (approx. 2 months)	0.36 (0.14–0.93)	0.032

The stark difference in outcomes between the Phase 2 and Phase 3 trials suggests that the timing and sequence of administration of VB-111 and bevacizumab are critical to the therapeutic effect. The lack of a VB-111 monotherapy priming phase in the GLOBE study is a potential explanation for its failure to replicate the promising Phase 2 results.[3][9]

Experimental Protocols Phase 3 GLOBE Trial (NCT02511405)

- Study Design: A Phase 3, randomized, controlled, double-arm, open-label, multi-center study.[3][7][8][16]
- Patient Population: 256 patients with recurrent glioblastoma (first or second progression)
 with measurable disease by RANO criteria.[3][16]
- Treatment Arms:
 - Combination Arm: VB-111 (1 x 10¹³ viral particles) administered intravenously every 8 weeks, in combination with bevacizumab (10 mg/kg) every 2 weeks.[3][8][9]
 - Control Arm: Bevacizumab monotherapy (10 mg/kg) every 2 weeks.[3][8][9]



- Primary Endpoint: Overall Survival (OS).[3][8][9]
- Secondary Endpoints: Objective Response Rate (ORR) and Progression-Free Survival (PFS).[3][8][9]

Phase 2 Trial (NCT01260506)

- Study Design: A Phase 1/2, open-label, multi-center study.[3][15]
- Patient Population: Patients with recurrent glioblastoma.[15]
- Treatment Groups of Interest:
 - Primed Combination: Patients received VB-111 monotherapy until progression, at which point bevacizumab was added to the continued VB-111 treatment.[3][14][15]
 - Limited Exposure (LE): Patients received VB-111 monotherapy until progression. [14][15]
- Primary Endpoint: Median Overall Survival (OS).[14][15]
- Secondary Endpoints: Safety, ORR, and PFS.[14][15]

Mechanisms of Action

The distinct mechanisms of action of VB-111 and bevacizumab are central to understanding their potential synergistic or antagonistic effects.

VB-111: Dual-Action Gene Therapy

VB-111 is a non-replicating adenovirus that carries a transgene for a Fas-chimera protein.[5] [15] Its mechanism is twofold:

- Vascular Disruption: The transgene is expressed specifically in angiogenic endothelial cells, leading to their targeted apoptosis. This results in the destruction of the tumor's blood supply.
 [3][5]
- Immune Activation: The viral vector and the subsequent cell death are thought to trigger an anti-tumor immune response, leading to the infiltration of T-cells into the tumor microenvironment.[3][6]

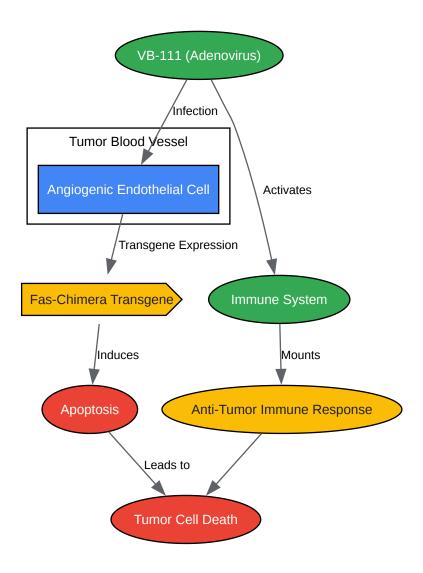


Bevacizumab: Anti-VEGF Monoclonal Antibody

Bevacizumab is a humanized monoclonal antibody that binds to and neutralizes VEGF-A.[1] [17] VEGF is a key driver of angiogenesis in glioblastoma. By inhibiting VEGF, bevacizumab prevents the formation of new blood vessels that tumors need to grow and spread.[2][4]

Visualizing the Pathways and Protocols

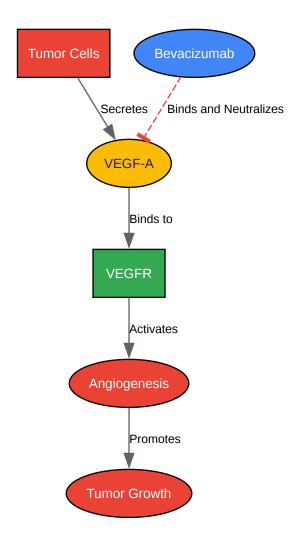
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.



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Caption: Mechanism of action of VB-111.

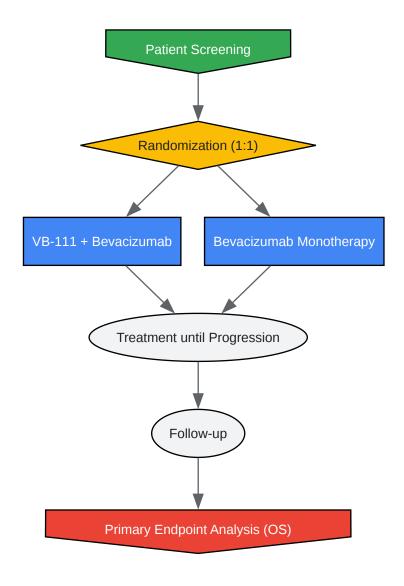




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Caption: Mechanism of action of Bevacizumab.





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Caption: Workflow of the Phase 3 GLOBE Clinical Trial.

Conclusion

The direct comparison in the Phase 3 GLOBE trial did not demonstrate a superior efficacy for the upfront combination of VB-111 and bevacizumab over bevacizumab monotherapy in patients with recurrent glioblastoma.[3][7] However, the promising results from the Phase 2 trial, which employed a VB-111 priming strategy, suggest that the therapeutic potential of VB-111 in this setting may be highly dependent on the treatment regimen.[3][12][13] Further research is warranted to explore the optimal sequencing and combination of VB-111 with other agents, as well as to identify potential biomarkers that could predict patient response. For researchers and drug development professionals, the story of VB-111 in glioblastoma



underscores the critical importance of trial design and treatment scheduling in the evaluation of novel cancer therapies.

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